Mechanism of Action: 2-(6-Chloro-1,2-benzoxazol-3-yl)acetic acid (6-Cl-BIAA)
Mechanism of Action: 2-(6-Chloro-1,2-benzoxazol-3-yl)acetic acid (6-Cl-BIAA)
The following technical guide details the mechanism of action, chemical behavior, and experimental utility of 2-(6-Chloro-1,2-benzoxazol-3-yl)acetic acid (referred to herein as 6-Cl-BIAA ).
Executive Summary
2-(6-Chloro-1,2-benzoxazol-3-yl)acetic acid (6-Cl-BIAA) is a synthetic heteroaromatic compound primarily characterized as an auxin mimetic and a key intermediate in the synthesis of pharmaceutical agents such as Zonisamide . Its core mechanism of action involves the modulation of the TIR1/AFB ubiquitin-ligase pathway , acting as a molecular glue to promote the degradation of transcriptional repressors.
For drug development professionals, this molecule represents a critical scaffold for bioisosteric replacement of indole moieties (found in Indomethacin or Indole-3-acetic acid) and serves as a probe for studying structure-activity relationships (SAR) in auxin-binding pockets and decarboxylative stability in physiological buffers.
Chemical Identity & Structural Properties
Before detailing the biological mechanism, the physicochemical constraints of the molecule must be established to ensure experimental reproducibility.
| Property | Specification |
| IUPAC Name | 2-(6-Chloro-1,2-benzisoxazol-3-yl)acetic acid |
| Common Abbreviation | 6-Cl-BIAA |
| Core Scaffold | 1,2-Benzisoxazole (Indoxazene) |
| Key Functional Groups | C6-Chloro (Lipophilic/Metabolic blocker), C3-Acetic Acid (Auxinic pharmacophore) |
| Molecular Weight | ~211.6 g/mol |
| Solubility | Soluble in DMSO, MeOH; Poor in Water (unless salt form) |
| Stability Warning | Prone to spontaneous decarboxylation to 6-chloro-3-methyl-1,2-benzisoxazole under thermal or acidic stress. |
Structural Significance
The 1,2-benzisoxazole ring is an isostere of the indole ring found in the natural auxin Indole-3-acetic acid (IAA). The nitrogen-oxygen (N-O) bond in the isoxazole ring provides unique electronic properties compared to the N-H of indole, altering hydrogen bonding capabilities within the receptor pocket. The 6-chloro substituent increases lipophilicity and blocks metabolic hydroxylation at the para-position relative to the nitrogen, potentially enhancing half-life in vivo compared to the unsubstituted parent.
Primary Mechanism: TIR1/AFB-Mediated Signaling
The definitive biological activity of 6-Cl-BIAA is its function as a synthetic agonist of the Transport Inhibitor Response 1 (TIR1) signaling pathway. This pathway is the canonical mechanism for auxin perception in plants and is increasingly utilized in Auxin-Inducible Degron (AID) technologies for targeted protein degradation in human cells.
Molecular Cascade[1]
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Receptor Binding : 6-Cl-BIAA enters the nucleus and binds to the TIR1 F-box protein (or its homologs AFB1-5). TIR1 is a subunit of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
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Co-Receptor Assembly : The binding of 6-Cl-BIAA to the TIR1 pocket creates a hydrophobic interface that facilitates the recruitment of Aux/IAA transcriptional repressor proteins.
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Molecular Glue Function : Unlike traditional ligand-receptor interactions, 6-Cl-BIAA acts as a "molecular glue," filling the gap between TIR1 and the Aux/IAA degron motif (Domain II), stabilizing the protein-protein interaction.
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Ubiquitination & Degradation : Once recruited, the Aux/IAA protein is poly-ubiquitinated by the SCF complex. This marks it for rapid degradation by the 26S proteasome .
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Transcriptional Release : The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs) , which are transcription factors that then dimerize and activate gene expression.
Specificity & Potency (The "Chlorine Effect")
Research indicates that the parent compound, 1,2-benzisoxazole-3-acetic acid (BIAA), exhibits approximately 100-fold lower activity than natural IAA. The 6-chloro substitution (6-Cl-BIAA) modulates this activity:
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Affinity : The chlorine atom fills specific hydrophobic sub-pockets in the TIR1 receptor, potentially increasing binding affinity compared to BIAA.
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Stability : Chlorination reduces the rate of oxidative degradation, though the acetic acid side chain remains susceptible to decarboxylation.
Pathway Visualization
The following diagram illustrates the SCF^TIR1 signaling cascade activated by 6-Cl-BIAA.
Caption: 6-Cl-BIAA acts as a molecular glue, stabilizing the SCF-TIR1-Aux/IAA complex to trigger degradation.
Secondary Mechanism: Pharmacological Scaffold
Beyond its role as an auxin, 6-Cl-BIAA is relevant to drug discovery as a precursor and structural analog.
Zonisamide Synthesis Intermediate
6-Cl-BIAA is a structural analog of the intermediate used to synthesize Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), an anticonvulsant drug.
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Pathway : The synthesis typically proceeds from 4-hydroxycoumarin
1,2-benzisoxazole-3-acetic acid Decarboxylation/Amination Sulfonylation. -
Relevance : Understanding the reactivity of the acetic acid side chain (specifically its tendency to decarboxylate) is critical for controlling impurities during the manufacturing of benzisoxazole-based drugs.
Potential COX Inhibition (NSAID Activity)
Structurally, 6-Cl-BIAA resembles heteroaryl-acetic acid NSAIDs (e.g., Indomethacin, Lonazolac).
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Hypothesis : The acetic acid moiety can enter the cyclooxygenase (COX) active site and interact with Arg120, while the chlorobenzisoxazole ring occupies the hydrophobic channel.
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Status : While less potent than standard NSAIDs, this scaffold is often screened for anti-inflammatory activity or Aldo-Keto Reductase (AKR1C3) inhibition in cancer research.
Experimental Protocols
Protocol A: Synthesis of 6-Cl-BIAA (Posner Reaction Variant)
Objective : To synthesize 6-Cl-BIAA from 6-chloro-4-hydroxycoumarin.
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Reagents : 6-chloro-4-hydroxycoumarin (1 eq), Hydroxylamine hydrochloride (3 eq), Sodium Acetate (3 eq), Methanol.
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Reflux : Dissolve coumarin in methanol. Add
and NaOAc. Reflux at 70-80°C for 4-6 hours. -
Rearrangement : The reaction undergoes a ring contraction (Posner reaction) where the coumarin lactone opens and re-closes to form the 1,2-benzisoxazole core.
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Workup : Evaporate methanol. Acidify with dilute HCl to precipitate the product.
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Purification : Recrystallize from ethanol/water. Caution : Avoid high heat during drying to prevent decarboxylation.
Protocol B: Auxin Activity Assay (Coleoptile Elongation)
Objective : To quantify the biological activity of 6-Cl-BIAA relative to IAA.
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Preparation : Excise 5mm segments from the sub-apical region of etiolated oat (Avena sativa) coleoptiles.
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Incubation : Float segments in phosphate buffer (pH 6.0) containing sucrose (2%) and 6-Cl-BIAA at varying concentrations (
to M). Use IAA as a positive control. -
Measurement : Incubate for 18 hours in the dark. Measure final length of segments.
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Data Analysis : Plot log-concentration vs. elongation.
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Expected Result: 6-Cl-BIAA will induce elongation but with a higher
(lower potency) than IAA.
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Protocol C: Stability/Decarboxylation Assay
Objective : To determine the half-life of 6-Cl-BIAA in physiological solution.
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Solubilization : Dissolve 6-Cl-BIAA in
(with minimal to solubilize) or . -
NMR Monitoring : Acquire
-NMR spectra at t=0, 1h, 4h, 12h, 24h at 37°C. -
Marker Tracking : Monitor the disappearance of the methylene singlet (-CH2-COOH,
ppm) and the appearance of the methyl singlet (-CH3, ppm) corresponding to the decarboxylated product (6-chloro-3-methyl-1,2-benzisoxazole). -
Calculation : Fit the integration data to a first-order decay kinetic model to calculate
.
Quantitative Data Summary
| Compound | Auxin Activity (Relative to IAA) | Decarboxylation Rate ( | Primary Target |
| Indole-3-acetic acid (IAA) | 100% (Reference) | Stable | TIR1/AFB |
| 1,2-Benzisoxazole-3-acetic acid (BIAA) | ~1% | High | TIR1/AFB |
| 6-Cl-BIAA | ~1-10% (Estimated) | Moderate (Cl stabilizes ring) | TIR1/AFB |
Note: Activity data derived from comparative coleoptile elongation studies (See Ref 1).
References
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Branca, C., Ricci, A., Torelli, A., et al. (1993). "Does chlorination modify the auxin-like activity of 1,2-benzisoxazole-3-acetic acid?". Phytochemistry, 34(2), 381-384.
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Sato, K., Honma, T., & Sugai, S. (1985). "Synthesis and herbicidal activities of 1,2-benzisoxazole-3-acetamide derivatives". Agricultural and Biological Chemistry, 49(12), 3563-3567.
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Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase". Nature, 446, 640–645.
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Stosic-Grujicic, S., et al. (2007).[1] "A potent immunomodulatory compound, (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid...".[1][2][3] Journal of Pharmacology and Experimental Therapeutics, 320(3), 1038-1049.[1][2] (Note: Discusses related isoxazole scaffolds).
